

# Spectroscopic and Structural Elucidation of N,N-Diphenyl-4-methoxybenzamide: A Technical Guide

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## Compound of Interest

**Compound Name:** *N,N-Diphenyl-4-methoxybenzamide*

**Cat. No.:** B099281

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This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically important compound, **N,N-Diphenyl-4-methoxybenzamide**. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this molecule.

## Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **N,N-Diphenyl-4-methoxybenzamide** (CAS No: 16034-40-5).

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data

<sup>1</sup> H NMR		<sup>13</sup> C NMR	
Chemical Shift ( $\delta$ ) ppm	Assignment	Chemical Shift ( $\delta$ ) ppm	Assignment
7.38 (d, 2H)	Ar-H	169.17	C=O
7.22 (m, 10H)	Ar-H	155.28	C-O
7.20 (m, 10H)	Ar-H	143.12	Ar-C
7.19 (m, 10H)	Ar-H	129.24	Ar-C
6.62 (d, 2H)	Ar-H	128.63	Ar-C
3.84 (s, 3H)	O-CH <sub>3</sub>	127.52	Ar-C
126.36	Ar-C		
120.36	Ar-C		
110.67	Ar-C		

Note: The provided <sup>1</sup>H NMR data consists of two doublet peaks at  $\delta$  7.38 ppm and  $\delta$  6.62 ppm, and multiplet peaks at  $\delta$  7.19,  $\delta$  7.20 and  $\delta$  7.22 ppm corresponding to the aromatic protons. The <sup>13</sup>C NMR spectrum shows a peak at 169.17 ppm attributed to the carbonyl carbon of the benzamide and a series of peaks for the aromatic carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: FTIR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Assignment
1656	C=O (Amide I) stretching

Note: The prominent peak at 1656 cm<sup>-1</sup> is characteristic of the amide carbonyl stretch[1].

## Mass Spectrometry (MS)

At present, detailed mass spectrometry data for **N,N-Diphenyl-4-methoxybenzamide** is not readily available in the public domain.

## Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

### Synthesis of N,N-Diphenyl-4-methoxybenzamide

The synthesis of **N,N-Diphenyl-4-methoxybenzamide** can be achieved via the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride[1].

#### Materials:

- N,N-Diphenylamine
- 4-Methoxybenzoyl chloride
- Potassium carbonate ( $K_2CO_3$ )
- Methanol
- Tetrabutylammonium bromide (TBAB)
- Acetonitrile

#### Procedure:

- A mixture of diphenylamine (3 mmol),  $K_2CO_3$  (3 mmol in methanol), and a catalytic amount of TBAB (1 mmol) is prepared in acetonitrile (20 mL).
- To this mixture, 4-methoxybenzoyl chloride (3 mmol) is added.
- The reaction mixture is stirred at room temperature for 12 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is poured into ice water (20 g) to precipitate the crude product.
- The solid precipitate is filtered, washed with deionized water, and air-dried.
- The crude product is purified by recrystallization from hot methanol (30 mL, 35-40 °C) to yield **N,N-Diphenyl-4-methoxybenzamide**.

## NMR Spectroscopy

### Instrumentation:

A standard NMR spectrometer (e.g., Bruker Avance) is used, operating at a frequency of 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.

### Sample Preparation:

Approximately 10-20 mg of the purified **N,N-Diphenyl-4-methoxybenzamide** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube.

### Data Acquisition:

- <sup>1</sup>H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy protons, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width is necessary to cover the range of both aromatic and carbonyl carbons. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are generally required.

## FTIR Spectroscopy

### Instrumentation:

A Fourier-transform infrared spectrometer is used for analysis.

### Sample Preparation:

The solid sample of **N,N-Diphenyl-4-methoxybenzamide** is prepared for analysis using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

### Data Acquisition:

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

## Mass Spectrometry

### Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.

### Sample Preparation:

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

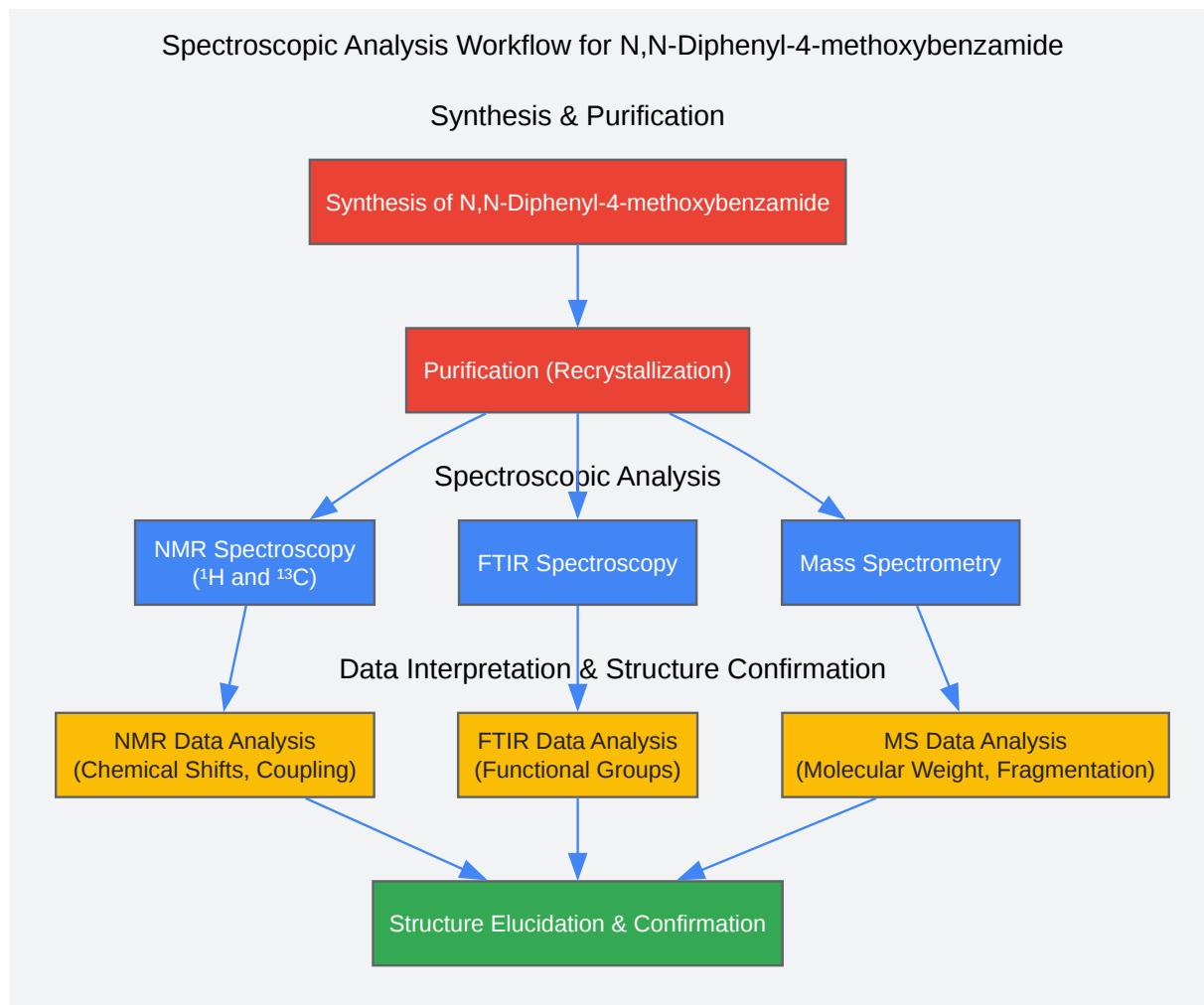
### Data Acquisition:

The sample solution is introduced into the mass spectrometer.

- For ESI-MS: The sample is infused directly or via liquid chromatography into the ESI source. The instrument is operated in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
- For EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting mass spectrum will show the molecular ion peak (if stable enough) and various fragment ions.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **N,N-Diphenyl-4-methoxybenzamide**.



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Spectroscopic analysis workflow.

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## References

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of N,N-Diphenyl-4-methoxybenzamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099281#spectroscopic-data-nmr-ir-mass-spec-for-n-n-diphenyl-4-methoxybenzamide]

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